Ethyl-2-(1-(6-(4-Fluorphenyl)pyridazin-3-yl)piperidin-4-carboxamido)thiazol-4-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

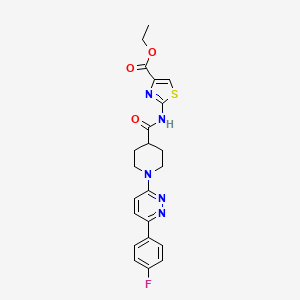

Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H22FN5O3S and its molecular weight is 455.51. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Pyridazin-Derivate haben eine breite Palette pharmakologischer Aktivitäten gezeigt, darunter antimikrobielle Eigenschaften . Daher könnte diese Verbindung möglicherweise bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden.

Antidepressive Eigenschaften

Pyridazin-basierte Systeme wurden auch mit antidepressiven Aktivitäten in Verbindung gebracht . Dies deutet darauf hin, dass die Verbindung potenzielle Anwendungen bei der Behandlung von Depressionen haben könnte.

Antihypertensive Eigenschaften

Eine weitere potenzielle Anwendung dieser Verbindung liegt in der Behandlung von Bluthochdruck. Pyridazin-Derivate haben sich als antihypertensive Eigenschaften gezeigt .

Antitumor-Eigenschaften

Sowohl Pyridazin- als auch Thiazol-Derivate wurden mit Antitumor-Eigenschaften in Verbindung gebracht . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer Krebsmedikamente eingesetzt werden könnte.

Antithrombozyten-Eigenschaften

Pyridazin-Derivate haben sich auch als antithrombozyten Eigenschaften gezeigt . Dies könnte die Verbindung möglicherweise zur Prävention von Blutgerinnseln nützlich machen.

Antiulkus-Eigenschaften

Eine weitere potenzielle Anwendung dieser Verbindung liegt in der Behandlung von Geschwüren. Pyridazin-Derivate haben sich als antiulkus Eigenschaften gezeigt .

Neuroprotektive Eigenschaften

Thiazol-Derivate haben sich als neuroprotektive Eigenschaften gezeigt . Dies deutet darauf hin, dass die Verbindung potenzielle Anwendungen bei der Behandlung neurologischer Erkrankungen haben könnte.

Antivirale Eigenschaften

Thiazol-Derivate wurden auch mit antiviralen Eigenschaften in Verbindung gebracht . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden könnte.

Wirkmechanismus

Target of Action

It is known that pyridazine and pyridazinone derivatives, which are present in this compound, have been utilized in medicinal chemistry against a range of biological targets . Similarly, thiazoles, another component of this compound, are found in many biologically active compounds .

Mode of Action

It has been indicated that similar compounds can form adducts with dna through intercalation and are stabilized by hydrophobic and hydrogen bonds interactions .

Biochemical Pathways

Substantial numbers of pyridazines and pyridazinones, which are present in this compound, have been demonstrated to possess a wide range of biological properties . Similarly, thiazoles are found in many potent biologically active compounds .

Pharmacokinetics

Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.

Result of Action

It has been indicated that similar compounds can form adducts with dna through intercalation .

Action Environment

The presence of certain groups in similar compounds might enhance the cellular accumulation into the protozoa, as reported in the case of bacteria .

Biochemische Analyse

Biochemical Properties

The thiazole ring in Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.

Molecular Mechanism

It is known that the compound possesses a potent triple-acting PPARα, -γ, and -δ agonist profile

Eigenschaften

IUPAC Name |

ethyl 2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3S/c1-2-31-21(30)18-13-32-22(24-18)25-20(29)15-9-11-28(12-10-15)19-8-7-17(26-27-19)14-3-5-16(23)6-4-14/h3-8,13,15H,2,9-12H2,1H3,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGYVBQUQOVZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.